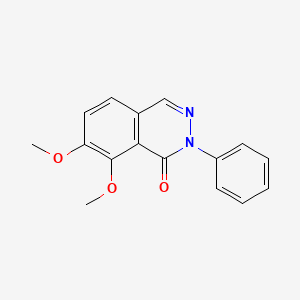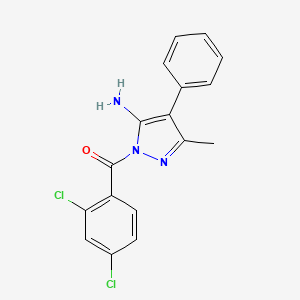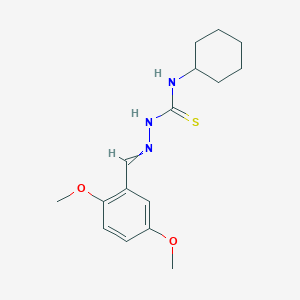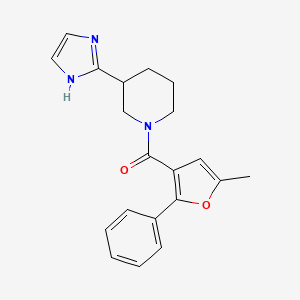![molecular formula C21H24N6O3 B5542512 4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5542512.png)
4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Pyrimidine derivatives, such as the one , are typically synthesized via nucleophilic substitution reactions, heterocyclization, or palladium-catalyzed coupling processes. For example, derivatives similar to the mentioned compound have been synthesized through reactions involving bromobenzofuran moieties or by condensation processes involving appropriate heterocyclic amines. These methods provide a general basis for the synthesis of complex pyrimidine structures (Abdelhamid, Fahmi, & Baaiu, 2016).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives often involves intricate arrangements featuring benzoyl, piperazinyl, and methyl-pyrazol moieties. These structures are elucidated using spectral data and elemental analysis. The arrangement of these groups affects the compound's electronic configuration and chemical reactivity. Pyrazolo[1,5-a]pyrimidine derivatives, for instance, are known for their purine analog characteristics and interact significantly in biochemical reactions due to their structural makeup (Abdelriheem, Zaki, & Abdelhamid, 2017).
Chemical Reactions and Properties
Pyrimidine compounds engage in various chemical reactions, such as cycloadditions, substitutions, and cyclization processes, due to their reactive centers. The presence of the piperazine and dimethoxybenzoyl groups suggests potential reactivity towards electrophiles and nucleophiles. These reactions are fundamental in altering the biological activity and solubility of these compounds (Moukha-Chafiq, Taha, & Lazrek, 2001).
科学的研究の応用
Synthesis and Biological Activities
Research into pyrimidine derivatives has uncovered their role in the development of new therapeutic agents with anti-inflammatory, analgesic, and anticonvulsant properties. For instance, a study elaborates on the synthesis of novel compounds derived from pyrimidine, which have shown significant activities in these areas, highlighting the compound's potential as a basis for developing new medications (El-Sawy et al., 2014).
Anticancer Potential
Another critical area of application for pyrimidine derivatives is in cancer research. Various synthesized compounds within this chemical class have been evaluated for their antiproliferative effects against different cancer cell lines. One such study describes the synthesis of pyrimidine derivatives with promising anticancer activities, underscoring their potential as chemotherapeutic agents (Abdellatif et al., 2014).
Antiviral Research
The exploration of pyrimidine derivatives extends into antiviral research as well. These compounds have been identified for their selective inhibition against various human enteroviruses, including coxsackieviruses. This specificity offers a pathway to developing targeted antiviral therapies that could combat a range of enteroviral infections (Chern et al., 2004).
Antibacterial and Antifungal Applications
Pyrimidine derivatives have also demonstrated antibacterial and antifungal activities. Research into novel pyrazolo[1,5-a]pyrimidine compounds has revealed their efficacy in inhibiting the growth of various bacterial strains, presenting a foundation for new antibacterial agents (He et al., 2020).
特性
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-15-4-5-27(24-15)20-13-19(22-14-23-20)25-6-8-26(9-7-25)21(28)16-10-17(29-2)12-18(11-16)30-3/h4-5,10-14H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKGLNZJKWVVJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-dimethoxyphenyl)(4-(6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5542434.png)
![2-{[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5542442.png)
![2-[(3-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5542452.png)
![methyl 4-[(3-fluorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5542460.png)
![(1S*,5R*)-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542465.png)


![(1S*,5R*)-3-(4-fluorobenzyl)-6-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542490.png)

![1-(4-ethoxy-3-methylphenyl)-4-[4-(1H-imidazol-2-yl)-1-piperidinyl]-4-oxo-1-butanone](/img/structure/B5542501.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5542518.png)


![4-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5542539.png)